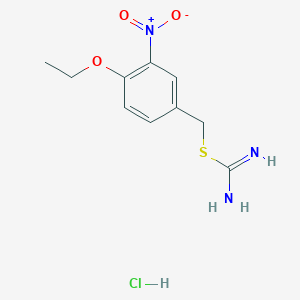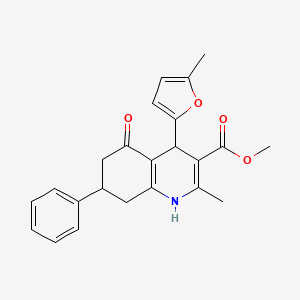![molecular formula C20H17ClO3 B5074990 6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE](/img/structure/B5074990.png)
6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the chromenone family This compound is characterized by its unique structure, which includes a chloro group, an ethenylphenyl group, and an ethyl group attached to a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-ethyl-2H-chromen-2-one and 4-ethenylphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-ethenylphenol attacks the chloro group of 6-chloro-4-ethyl-2H-chromen-2-one, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, chromanol derivatives, and various substituted chromenones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-METHYLCHROMEN-2-ONE: Similar structure but with a methyl group instead of an ethyl group.
6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-3-HEXYL-4-METHYLCHROMEN-2-ONE: Contains a hexyl group and a methyl group.
Uniqueness
6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group and chromenone core make it a versatile compound for various applications.
Properties
IUPAC Name |
6-chloro-7-[(4-ethenylphenyl)methoxy]-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c1-3-13-5-7-14(8-6-13)12-23-19-11-18-16(10-17(19)21)15(4-2)9-20(22)24-18/h3,5-11H,1,4,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQVWRAEUSMTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate](/img/structure/B5074909.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5074913.png)
![N-(4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}phenyl)acetamide](/img/structure/B5074926.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B5074934.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B5074948.png)
![methyl 1-{[6-oxo-1-(3-phenylpropyl)-3-piperidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5074958.png)
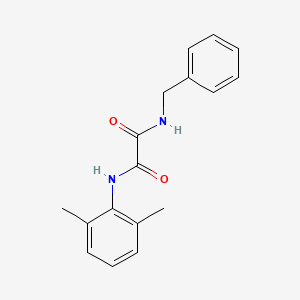
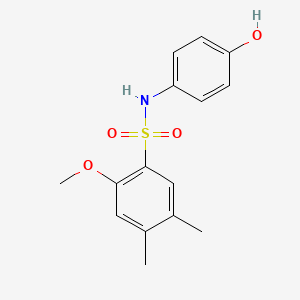
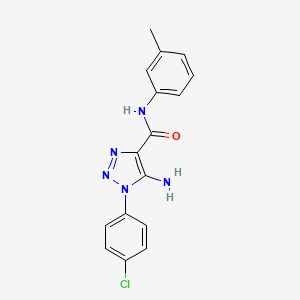
methanone](/img/structure/B5074978.png)
![methyl [(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetate](/img/structure/B5074981.png)
